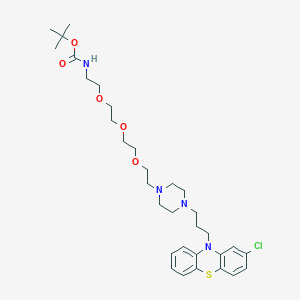
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate is a complex organic compound with a molecular formula of C32H47ClN4O5S and a molecular weight of 635.26 g/mol . This compound is notable for its intricate structure, which includes a phenothiazine core, a piperazine ring, and multiple ethoxy groups. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate involves multiple steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 2-chloro-10H-phenothiazine and tert-butyl carbamate.
Reaction with Piperazine: The 2-chloro-10H-phenothiazine is reacted with 1-(3-chloropropyl)piperazine to form an intermediate.
Ethoxylation: The intermediate is then subjected to ethoxylation using ethylene oxide to introduce the ethoxy groups.
Carbamoylation: Finally, the ethoxylated intermediate is reacted with tert-butyl carbamate to form the desired product.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including :
Oxidation: The phenothiazine core can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.
Substitution: The chloro group in the phenothiazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modulation of biological pathways, particularly those involving neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways . The phenothiazine core is known to interact with dopamine receptors, which can modulate neurotransmitter activity. The piperazine ring can also interact with various receptors, enhancing the compound’s overall biological activity. The ethoxy groups and carbamate moiety contribute to the compound’s solubility and stability, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-(2-(2-(2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethyl)carbamate can be compared with other similar compounds, such as :
tert-Butyl carbamate: A simpler compound used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Phenothiazine derivatives: Compounds with similar core structures but different substituents, used in various pharmaceutical applications.
Piperazine derivatives: Compounds with similar piperazine rings, used in the development of drugs for neurological disorders.
The uniqueness of this compound lies in its combination of these structural elements, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C32H47ClN4O5S |
|---|---|
Molekulargewicht |
635.3 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H47ClN4O5S/c1-32(2,3)42-31(38)34-11-19-39-21-23-41-24-22-40-20-18-36-16-14-35(15-17-36)12-6-13-37-27-7-4-5-8-29(27)43-30-10-9-26(33)25-28(30)37/h4-5,7-10,25H,6,11-24H2,1-3H3,(H,34,38) |
InChI-Schlüssel |
DRYBYHFCUCDZMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



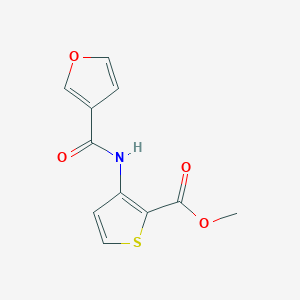
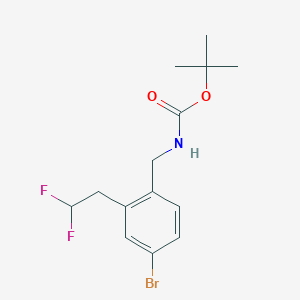
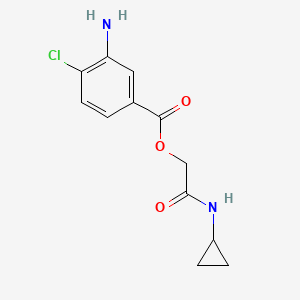
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
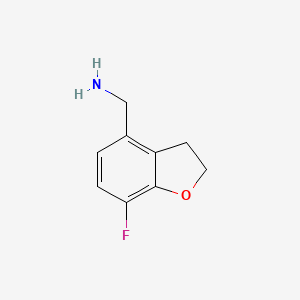
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)


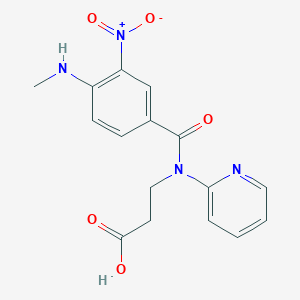
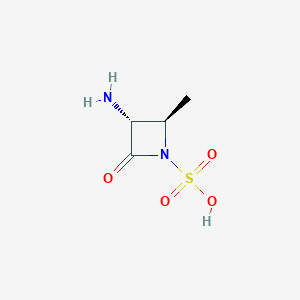
![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)


